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Compound of Interest

Compound Name:
2-Chloro-5-morpholinopyridin-3-

amine

Cat. No.: B8553983

Get Quote

Strategic Utilization in Kinase Inhibitor Design & Heterocyclic Chemistry

Executive Summary: The "Privileged" Scaffold
2-Chloro-5-morpholinopyridin-3-amine is a high-value heterocyclic intermediate, primarily

utilized in the synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors. Its structural

utility lies in its trifunctional nature:

2-Chloro Handle: An electrophilic site primed for nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling (Suzuki/Buchwald), allowing attachment to a core
scaffold.

3-Amine: A nucleophilic handle for cyclization (e.g., forming imidazo[4,5-b]pyridines) or

amide bond formation.

5-Morpholine: A solvent-exposed solubilizing group that often interacts with the hinge region

or ribose-binding pocket of kinase enzymes, improving pharmacokinetic (PK) profiles.
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Structural Anatomy & Electronic Profile
The molecule features a highly functionalized pyridine core. Understanding the electronic push-

pull dynamics is critical for predicting reactivity during complex synthesis.

Feature Chemical Nature Impact on Reactivity

Pyridine Nitrogen
Electron-withdrawing

(Inductive/Mesomeric)

Deactivates the ring, making

the 2-position highly

susceptible to nucleophilic

attack.

2-Chlorine
-withdrawing,

-donating (weak)

The primary electrophilic site.

Activated by the ring nitrogen.

Critical Control Point: Must be

preserved during morpholine

installation.

3-Amine
Strong

-donor (+M)

Increases electron density at

C2 and C4, slightly

deactivating the 2-Cl towards

compared to a nitro-precursor.

5-Morpholine
Moderate

-donor

Modulates lipophilicity (LogP

~1.2) and solubility.[1][2]

Positioned meta to the ring

nitrogen, minimizing steric

clash with the 3-amine.

Physicochemical Properties (Predicted)[3]
Molecular Formula:

Molecular Weight: 213.66 g/mol

LogP (Calculated): 1.1 – 1.4 (Ideal for fragment-based drug design)

pKa (Conjugate Acid): ~3.5 (Pyridine N), ~8.5 (Morpholine N - likely masked if conjugated)
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H-Bond Donors/Acceptors: 1 Donor (

), 4 Acceptors (Pyridine N, Morpholine O/N, Amine N).

Synthetic Architecture
Route Strategy: The primary challenge is the regioselective installation of the morpholine ring

at the 5-position without displacing the 2-chloro substituent. The most robust industrial route

utilizes a Negishi or Buchwald-Hartwig strategy on a di-halogenated precursor, exploiting the

differential reactivity of C-Br vs. C-Cl bonds.

Confirmed Synthetic Pathway
The synthesis typically proceeds from 5-bromo-2-chloro-3-nitropyridine. The nitro group

activates the ring but is later reduced to the amine.

Step 1: Regioselective C-N Coupling
Reagents: Morpholine,

(Catalyst), XPhos or BINAP (Ligand),

(Base), Toluene/Dioxane.

Mechanism: Palladium undergoes oxidative addition preferentially at the C-Br bond (C5) due

to the weaker bond dissociation energy compared to C-Cl (C2).

Control: Temperature must be controlled (

) to prevent scrambling or bis-amination.

Step 2: Nitro Reduction
Reagents: Iron powder (

),

, Ethanol/Water (Bechamp Reduction) OR

in HCl.
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Avoid: Catalytic hydrogenation (

) is contraindicated as it poses a high risk of hydrodechlorination (cleaving the 2-Cl bond).

Critical Control Point

5-Bromo-2-chloro-
3-nitropyridine

Intermediate:
2-Chloro-5-morpholino-

3-nitropyridine

Morpholine, Pd(0)
Selective C-Br Coupling

Target:
2-Chloro-5-morpholino-

pyridin-3-amine

Fe/NH4Cl or SnCl2
Nitro Reduction

Avoid H2/Pd/C to
prevent dechlorination

Click to download full resolution via product page

Figure 1: Selective synthetic route avoiding 2-Cl displacement.

Reactivity & Functionalization Logic
Once synthesized, the molecule acts as a "linchpin" scaffold. The following diagram illustrates

its divergent reactivity profile in medicinal chemistry campaigns.

2-Chloro-5-morpholino-
pyridin-3-amine

SnAr Displacement
(at 2-Cl)

Nucleophiles
(Amines/Phenols)

Suzuki Coupling
(at 2-Cl)

Boronic Acids
Pd(PPh3)4

Cyclization
(with 3-NH2)

Orthoformate
or Aldehydes

Bicyclic Kinase Inhibitors
(e.g., Imidazopyridines)

Biaryl Scaffolds
(PI3K Selectivity)
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Figure 2: Divergent reactivity map for library generation.

Protocol: Cyclization to Imidazo[4,5-b]pyridine
A common application is fusing the 2,3-positions to form an imidazopyridine core.

Displacement: React 2-Chloro-5-morpholinopyridin-3-amine with a primary amine (

) in NMP at

(microwave) to displace the 2-Cl.

Ring Closure: Treat the resulting diamine with Triethyl Orthoformate (

) and catalytic p-TsOH to close the imidazole ring.

Safety & Handling (MSDS Summary)
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine is prone to

oxidation over long periods; the morpholine ring is stable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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